molecular formula C22H21N5O2 B11128628 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide

Cat. No.: B11128628
M. Wt: 387.4 g/mol
InChI Key: ZTCUIXKLFXQPHZ-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is a complex organic compound that features an indole moiety, a pyrimidine ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while nucleophilic substitution can introduce various functional groups onto the benzamide or pyrimidine rings.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound can be used to study biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes, leveraging its unique structural features.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The pyrimidine and benzamide groups can enhance binding affinity and selectivity, making the compound a potent modulator of its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is unique due to its combination of an indole moiety with a pyrimidine and benzamide structure. This unique combination allows it to interact with a broader range of molecular targets and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C22H21N5O2/c1-29-19-6-7-20-16(15-19)8-12-27(20)13-11-23-21(28)17-4-2-5-18(14-17)26-22-24-9-3-10-25-22/h2-10,12,14-15H,11,13H2,1H3,(H,23,28)(H,24,25,26)

InChI Key

ZTCUIXKLFXQPHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC(=CC=C3)NC4=NC=CC=N4

Origin of Product

United States

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